molecular formula C12H10Cl4F3N3OS B11987075 N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide

Katalognummer: B11987075
Molekulargewicht: 443.1 g/mol
InChI-Schlüssel: QYZRQLJJBCTCPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE is a complex organic compound with the molecular formula C12H10Cl4F3N3OS and a molecular weight of 443.104 g/mol . This compound is known for its unique chemical structure, which includes multiple halogen atoms and a trifluoromethyl group, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE typically involves multiple steps, starting with the preparation of the aniline derivative. The aniline derivative is then reacted with a carbothioyl chloride under controlled conditions to form the intermediate product. This intermediate is further reacted with 2,2,2-trichloroethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H10Cl4F3N3OS

Molekulargewicht

443.1 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C12H10Cl4F3N3OS/c1-5(23)20-9(11(14,15)16)22-10(24)21-8-4-6(12(17,18)19)2-3-7(8)13/h2-4,9H,1H3,(H,20,23)(H2,21,22,24)

InChI-Schlüssel

QYZRQLJJBCTCPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.